molecular formula C6H10N6O B13134987 3-(4,6-Diamino-1,3,5-triazin-2-yl)propanamide CAS No. 4784-19-4

3-(4,6-Diamino-1,3,5-triazin-2-yl)propanamide

Cat. No.: B13134987
CAS No.: 4784-19-4
M. Wt: 182.18 g/mol
InChI Key: LLCBBKUIURCSQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4,6-Diamino-1,3,5-triazin-2-yl)propanamide is a chemical compound that belongs to the class of triazines Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of two amino groups at positions 4 and 6 on the triazine ring, and a propanamide group at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4,6-Diamino-1,3,5-triazin-2-yl)propanamide typically involves multiple steps. One common method includes the reduction of 2,4-dinitro-6-tert-butyl-1,3,5-triazine to obtain 2,4,6-tri-tert-butyl-1,3,5-triazine. This intermediate is then reacted with triaminoguanidine to produce the desired compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as microwave irradiation can enhance reaction efficiency and reduce production time .

Chemical Reactions Analysis

Types of Reactions: 3-(4,6-Diamino-1,3,5-triazin-2-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups on the triazine ring.

    Substitution: The amino groups on the triazine ring can participate in substitution reactions with various reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of substituted triazines .

Scientific Research Applications

3-(4,6-Diamino-1,3,5-triazin-2-yl)propanamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4,6-Diamino-1,3,5-triazin-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The amino groups on the triazine ring can form hydrogen bonds with biological molecules, affecting their structure and function. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its antimicrobial and therapeutic effects .

Comparison with Similar Compounds

    2,4-Diamino-6-phenyl-1,3,5-triazine: Similar in structure but with a phenyl group instead of a propanamide group.

    1,3,5-Triazine-2,4,6-triyl)tri(benzohydrazide): Contains benzohydrazide groups instead of amino groups.

Uniqueness: 3-(4,6-Diamino-1,3,5-triazin-2-yl)propanamide is unique due to its specific functional groups, which confer distinct chemical properties and reactivity.

Properties

CAS No.

4784-19-4

Molecular Formula

C6H10N6O

Molecular Weight

182.18 g/mol

IUPAC Name

3-(4,6-diamino-1,3,5-triazin-2-yl)propanamide

InChI

InChI=1S/C6H10N6O/c7-3(13)1-2-4-10-5(8)12-6(9)11-4/h1-2H2,(H2,7,13)(H4,8,9,10,11,12)

InChI Key

LLCBBKUIURCSQA-UHFFFAOYSA-N

Canonical SMILES

C(CC(=O)N)C1=NC(=NC(=N1)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.